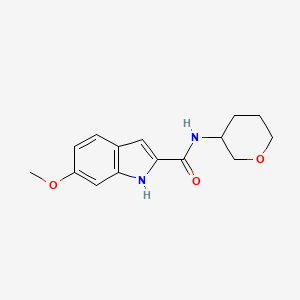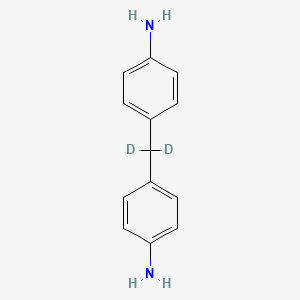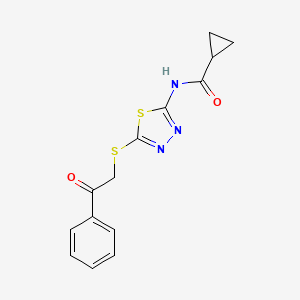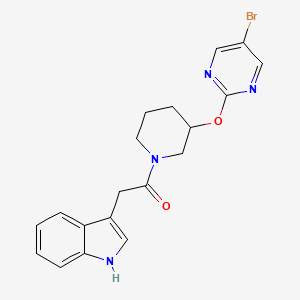![molecular formula C23H20FN3O5 B2946826 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877657-43-7](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5 and its molecular weight is 437.427. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
The compound has been explored for its potential in radiosynthesis, particularly as a precursor for radioligands aimed at imaging translocator proteins (TSPO) with PET (Positron Emission Tomography). These applications are crucial in neurology and oncology for visualizing inflammation and tumors. For instance, the synthesis of [18F]DPA-714, a fluorinated ligand of the TSPO, demonstrates the compound's relevance in developing tools for in vivo imaging of microglial activation and neuroinflammatory processes (Dollé et al., 2008).
Anticancer Research
The compound and its derivatives have been investigated for anticancer activity. Specific derivatives were synthesized and tested against cancer cell lines, showing potential as new anticancer agents. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition, highlighting their potential in anticancer drug development (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Research on novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has shown their effectiveness as TSPO ligands. These studies are significant for understanding neuroinflammatory processes, potentially aiding in the diagnosis and monitoring of neurological disorders. Radiolabeled derivatives of these compounds have been evaluated for their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antitumor and Anti-inflammatory Activities
Derivatives of the compound have shown diverse biological activities, including antitumor and anti-inflammatory effects. For instance, novel fluoro-substituted benzopyran derivatives have been tested against various human cancer cell lines, demonstrating anticancer activity at low concentrations (Hammam et al., 2005). Furthermore, the synthesis of specific enantiomers of the compound has been explored for their biological evaluation, revealing selective antitumor activities and suggesting a promising area for further research (Jing, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-3,4-dione to form 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine. This intermediate is then reacted with N-((tetrahydrofuran-2-yl)methyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-3,4-dione", "N-((tetrahydrofuran-2-yl)methyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-3,4-dione in the presence of a base such as potassium carbonate to form 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine.", "Step 2: Reaction of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine with N-((tetrahydrofuran-2-yl)methyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide." ] } | |
Número CAS |
877657-43-7 |
Nombre del producto |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Fórmula molecular |
C23H20FN3O5 |
Peso molecular |
437.427 |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H20FN3O5/c24-14-7-9-15(10-8-14)27-22(29)21-20(17-5-1-2-6-18(17)32-21)26(23(27)30)13-19(28)25-12-16-4-3-11-31-16/h1-2,5-10,16H,3-4,11-13H2,(H,25,28) |
Clave InChI |
PKYCHLYSZKRGTG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)




![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)



![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)